Tetrachlorosalicylanilide
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Overview
Description
Tetrachlorosalicylanilide is a salicylanilide derivative where the hydrogens at positions 2, 3, 4 and 5 are substituted by chlorine.
Scientific Research Applications
Photochemistry and Skin Reactions
A study on the photochemistry of 3,5,3′,4′‐tetrachlorosalicylanilide revealed its behavior when exposed to light and its potential long-term photobiological effects on skin, particularly in conditions like the persistent light reactor (Davies, Hilal, McKellar, & Phillips, 1975). Another research discussed the distribution and fate of this compound (TCSA) in photosensitized guinea-pig skin following topical application and its long persistence in skin due to being a prohapten (Horio & Ofuji, 1976).
Wastewater Treatment Applications
This compound (TCS) has been studied for its efficacy as a metabolic uncoupler in reducing sludge growth in activated sludge cultures. Studies demonstrated that TCS could reduce sludge growth rate significantly without adversely affecting substrate removal capabilities (Chen, Mo, & Liu, 2002), (Ye & Li, 2005).
Bacterial Inhibition
Research has identified substituted salicylanilides, including this compound, as inhibitors of two-component regulatory systems in bacteria. These compounds showed potential antibacterial activity against drug-resistant organisms like MRSA and VREF (Macielag et al., 1998).
Textile Industry
In the textile industry, studies have been conducted on the modification of textile materials with biocidal agents, including this compound, in the sol-gel process. These modifications aim to achieve antifungal and hydrophobic properties for various applications like insoles, wound dressings, and protective clothing (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).
Properties
CAS No. |
7426-07-5 |
---|---|
Molecular Formula |
C13H7Cl4NO2 |
Molecular Weight |
351.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H7Cl4NO2/c14-8-7(12(19)11(17)10(16)9(8)15)13(20)18-6-4-2-1-3-5-6/h1-5,19H,(H,18,20) |
InChI Key |
BDOBMVIEWHZYDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O |
7426-07-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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